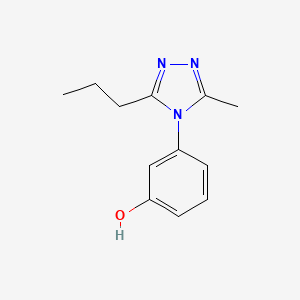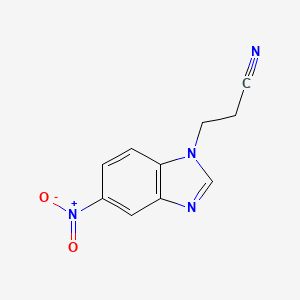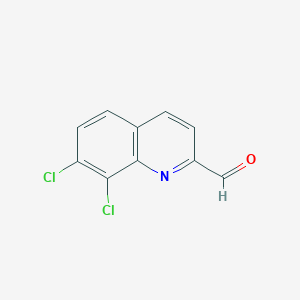![molecular formula C10H18ClN3 B7841409 [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B7841409.png)
[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C9H15N3Cl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of Cyclopentyl Pyrazole: : The starting material, cyclopentylamine, is reacted with a suitable diketone (e.g., 1,3-diketone) under acidic conditions to form the cyclopentyl pyrazole derivative.
Methylation: : The cyclopentyl pyrazole is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to introduce the methyl group at the 3-position.
Amination: : The resulting compound undergoes amination to introduce the amine group at the 4-position.
Hydrochloride Formation: : Finally, the amine group is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the pyrazole ring or the amine group.
Substitution: : Substitution reactions can occur at the pyrazole ring, introducing different functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Oxidation: : Formation of pyrazolone derivatives.
Reduction: : Formation of reduced pyrazole derivatives or amine derivatives.
Substitution: : Formation of various substituted pyrazoles.
科学的研究の応用
[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: : It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.
Organic Synthesis: : It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: : Its derivatives are explored for their potential use in advanced materials and nanotechnology.
作用機序
The mechanism by which [(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system and the desired outcome.
類似化合物との比較
[(1-Cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is compared with other similar compounds, such as:
1-cyclopentyl-3-methyl-1H-pyrazol-4-amine hydrochloride
1-(3-methyl-1H-pyrazol-5-yl)methanamine hydrochloride
1-methyl-1H-pyrazol-4-amine
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
特性
IUPAC Name |
(1-cyclopentyl-3-methylpyrazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.ClH/c1-8-9(6-11)7-13(12-8)10-4-2-3-5-10;/h7,10H,2-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRALTKNTWRILMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)C2CCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Phenyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B7841343.png)








![5-Methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B7841395.png)




